Product packaging for Sulfo-Cyanine7 tetrazine(Cat. No.:)

Sulfo-Cyanine7 tetrazine

Cat. No.: B11932523
M. Wt: 930.2 g/mol
InChI Key: LCGATPHNTMXJNS-UHFFFAOYSA-M
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Description

Contextualization within Bioorthogonal Chemistry Advancements

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living organisms without interfering with native biochemical processes. nih.govnumberanalytics.com A key advancement in this field is the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is noted for its rapid kinetics and high specificity. numberanalytics.comencyclopedia.pub The tetrazine ligation, a reaction between a tetrazine and a strained alkene (a dienophile) like trans-cyclooctene (B1233481) (TCO), is the fastest known bioorthogonal reaction. nih.gov

Sulfo-Cyanine7 tetrazine is designed specifically for this reaction. lumiprobe.com The tetrazine group on the molecule acts as an electron-deficient diene that rapidly and selectively reacts with a strained alkene partner. This allows researchers to label biomolecules that have been pre-functionalized with the alkene group, enabling highly specific and efficient bioconjugation. smolecule.com This "click chemistry" approach is metal-free, a significant advantage for in vivo applications. lumiprobe.com A notable feature of many tetrazine-based probes is their fluorogenic nature; the tetrazine quenches the attached fluorophore's signal, which is then restored upon reaction with the dienophile, reducing background noise and often eliminating the need for washing steps in imaging experiments. nih.govencyclopedia.pub

Overview of Near-Infrared Fluorescent Probes in Biomedical Research

Near-infrared (NIR) fluorescent probes, which operate in the 700-900 nm spectral window, are particularly advantageous for biomedical research, especially for in vivo imaging. axispharm.com This region of the electromagnetic spectrum offers a "biological transparent window" where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. This results in several key benefits:

Deep tissue penetration: NIR light can travel further through biological tissues, enabling the imaging of deeper structures. axispharm.com

Reduced autofluorescence: Background fluorescence from native biological components is significantly lower in the NIR range, leading to a higher signal-to-noise ratio and improved imaging contrast. axispharm.com

Minimal photodamage: The lower energy of NIR light reduces the risk of damage to cells and tissues during imaging experiments.

Sulfo-Cyanine7 is a heptamethine cyanine (B1664457) dye that exhibits strong fluorescence in the NIR spectrum. axispharm.comlumiprobe.com Its properties, including a high quantum yield and excellent photostability, make it an ideal fluorophore for demanding applications like in vivo imaging and fluorescence microscopy. axispharm.com The addition of sulfonate groups not only confers water solubility but also contributes to its high performance in biological assays. axispharm.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52KN7O7S2 B11932523 Sulfo-Cyanine7 tetrazine

Properties

Molecular Formula

C47H52KN7O7S2

Molecular Weight

930.2 g/mol

IUPAC Name

potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1

InChI Key

LCGATPHNTMXJNS-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Sulfo Cyanine7 Tetrazine

Strategies for Tetrazine Moiety Introduction onto Sulfo-Cyanine Scaffolds

The synthesis of Sulfo-Cyanine7 tetrazine is typically achieved through a multi-step process that involves the initial preparation of the tetrazine moiety followed by its conjugation to the Sulfo-Cyanine7 fluorophore. smolecule.com The core of its functionality lies in the tetrazine group, often a methyltetrazine, which is engineered for rapid and efficient metal-free conjugation. medchemexpress.comlumiprobe.comlabscoop.commedkoo.com

The primary reaction mechanism leveraged is the inverse electron-demand Diels-Alder reaction (iEDDA), a type of click chemistry. smolecule.com This reaction occurs between the electron-poor tetrazine and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO). medchemexpress.cominterchim.fr The cycloaddition kinetics are exceptionally fast, with rates reported up to 30,000 M⁻¹s⁻¹, making it one of the fastest bio-orthogonal reactions known. interchim.fr This rapid, catalyst-free reaction forms a stable covalent bond, enabling efficient labeling of biomolecules under physiological conditions. medchemexpress.cominterchim.fr

The general synthetic approach involves:

Synthesis of a functionalized tetrazine: A tetrazine derivative is prepared with a reactive group that can be coupled to the cyanine (B1664457) dye.

Activation of the Sulfo-Cyanine7 scaffold: The Sulfo-Cyanine7 molecule, often in a form like Sulfo-Cyanine7 carboxylic acid or an amine-reactive N-hydroxysuccinimide (NHS) ester, is prepared for conjugation. acs.orgnih.govnih.gov For instance, a carboxylic acid group can be activated in situ using coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate). nih.govnih.gov

Conjugation: The activated cyanine dye is then reacted with the functionalized tetrazine to form the final this compound conjugate. smolecule.com

Derivatization Approaches for Modifying this compound

Modification of the this compound structure is crucial for tailoring its properties for specific applications, particularly for enhancing its utility in bioconjugation.

Incorporation of Linkers for Bioconjugation Enhancement

Linkers are incorporated into the Sulfo-Cyanine7 structure to provide reactive handles for attachment to biomolecules. These linkers are often bifunctional, connecting the dye to a reactive group that can form a covalent bond with a target molecule, such as a protein or antibody. The sulfonated nature of the cyanine core imparts high water solubility, a desirable trait for biological experiments. acs.orgnih.govadcreviews.com

Common reactive groups and linkers used in Sulfo-Cyanine7 derivatives include:

NHS esters: These amine-reactive groups are used to label proteins and other molecules containing primary amine groups. medchemexpress.comalabiolab.rolumiprobe.com

Maleimides: These groups react specifically with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins. medchemexpress.com

Alkynes and Azides: These groups are used in copper-catalyzed or strain-promoted click chemistry reactions. alabiolab.roaxispharm.cominterchim.fr Sulfo-Cyanine7 alkyne, for example, can react with azide-modified molecules. medchemexpress.com

DBCO (Dibenzocyclooctyne): This is a cyclooctyne (B158145) derivative used for strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click reaction. medchemexpress.comnih.gov

The table below summarizes common functional groups used for derivatization.

Functional GroupReactive TargetReaction TypePurpose
N-Hydroxysuccinimide (NHS) ester Primary Amines (-NH₂)AcylationProtein/Antibody Labeling
Maleimide (B117702) Thiols (-SH)Michael AdditionSite-specific protein conjugation
Alkyne Azides (-N₃)Click Chemistry (CuAAC)Biomolecule Labeling
DBCO (Dibenzocyclooctyne) Azides (-N₃)Click Chemistry (SPAAC)Copper-free bioconjugation
Tetrazine Trans-cyclooctene (TCO)iEDDA Click ChemistryFast, bio-orthogonal labeling

Design of Functionalized this compound Analogues

Researchers have designed sophisticated analogues of this compound to create multifunctional probes. A notable example is the development of hybrid imaging agents by conjugating Sulfo-Cyanine7 to a chelator scaffold, Fusarinine C (FSC). acs.orgnih.gov In these studies, Sulfo-Cyanine7 carboxylic acid was activated and coupled to the FSC scaffold, which was also modified with targeting vectors. acs.orgnih.gov The resulting bioconjugate serves as a dual-modality probe for both near-infrared (NIR) optical imaging and positron emission tomography (PET), demonstrating the potential of using the Sulfo-Cyanine7 structure as a platform for creating advanced imaging agents. acs.orgnih.govnih.gov However, one study noted that a Sulfo-Cy7 conjugate exhibited suboptimal properties for a specific pretargeting application, leading the researchers to select Sulfo-Cy5 and IRDye800CW-based versions instead. nih.gov

In another application, a Sulfo-Cyanine7 DBCO derivative was attached to the surface of Hepatitis B virus core virus-like particles (VLPs) to enable whole-body imaging of the nanoparticle platform. nih.gov

Advanced Synthetic Techniques for Optimized Yields and Purity

Optimizing the yield and purity of this compound is critical for its reliable performance in research and diagnostic applications. The synthesis is performed under controlled conditions to ensure high yield and purity of the final product. smolecule.com

Key aspects of the synthesis and purification process include:

Reaction Conditions: The conjugation reactions are often carried out in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comacs.orgnih.gov The click chemistry reactions involving tetrazines are robust and can proceed in a wide pH range (4-11) and in aqueous environments. interchim.fr

Activation Reagents: For coupling reactions involving carboxylic acids, activating agents like HATU are employed to facilitate efficient amide bond formation. nih.govnih.gov

Purification: High-performance liquid chromatography (HPLC) is the standard method for purifying the final this compound product. smolecule.com Specifically, preparative reverse-phase HPLC (RP-HPLC) is used to separate the desired product from starting materials and side products, ensuring high purity. acs.orgnih.gov

Quality Control: The purity of the final compound is typically verified using analytical techniques such as ¹H NMR and HPLC coupled with mass spectrometry (HPLC-MS). lumiprobe.comlabscoop.com Commercial sources often guarantee a purity of 95% or higher. lumiprobe.comlabscoop.comlabscoop.com The final product is usually a dark green or dark blue solid. smolecule.comlumiprobe.com

For storage, the compound should be kept at -20°C in the dark and desiccated to prevent degradation. lumiprobe.comlabscoop.comlumiprobe.com It is stable for transportation at room temperature for up to three weeks. lumiprobe.comlumiprobe.com

Elucidation of Bioorthogonal Reaction Mechanisms Involving Sulfo Cyanine7 Tetrazine

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Kinetics and Thermodynamics

The reaction between Sulfo-Cyanine7 tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a type of inverse-electron-demand Diels-Alder (iEDDA) reaction. lumiprobe.comrsc.org This class of cycloaddition reactions is known for its exceptionally fast kinetics, with some tetrazine-TCO ligations being the fastest bioorthogonal reactions reported. interchim.fr The driving force behind this rapid reaction is the release of nitrogen gas (N₂) following the initial [4+2] cycloaddition. rsc.orgnih.gov

The reaction rates of iEDDA reactions are highly dependent on the specific tetrazine and dienophile used. For instance, tetrazines with electron-withdrawing groups tend to have lower LUMO energies, leading to higher reactivity. nih.gov However, this increased reactivity is often inversely correlated with the stability of the tetrazine. nih.gov The reaction between a water-soluble derivative of 3,6-dipyridyl-s-tetrazine and a specific TCO derivative has been measured to have a second-order rate constant of 366,000 M⁻¹s⁻¹ at 25°C in pure water. researchgate.net In general, iEDDA reactions involving tetrazines and strained alkenes can achieve rate constants up to 10⁶ M⁻¹s⁻¹. nih.gov

Reaction Specificity with Strained Dienophiles (e.g., trans-Cyclooctenes, Cyclopropenes)

This compound exhibits high specificity for reaction with strained dienophiles. lumiprobe.com The most commonly employed dienophiles in iEDDA reactions are trans-cyclooctenes (TCO) and their derivatives. nih.govnih.gov The high degree of ring strain in TCO significantly accelerates the reaction rate compared to its less strained cis-cyclooctene isomer. nih.gov Other strained alkenes, such as cyclopropenes and norbornenes, are also reactive partners for tetrazines. lumiprobe.cominterchim.frrsc.org

The specificity of the reaction can be tuned by modifying the substituents on both the tetrazine and the dienophile. For example, certain alkyl-substituted tetrazines show a high preference for reacting with trans-cyclooctenyl groups over cyclooctynyl groups. google.com This allows for orthogonal labeling strategies where different tetrazines can selectively react with specific dienophiles within the same system. google.com While norbornene can be used, its reaction kinetics are generally slower than those of TCO. nih.gov

Mechanistic Investigations of Fluorescence Quenching and Restoration Post-Reaction

A key feature of this compound and similar fluorophore-tetrazine conjugates is the quenching of the fluorophore's emission in its native state. rsc.orgsmolecule.com Upon reaction with a dienophile, the tetrazine moiety is consumed, leading to a significant restoration of fluorescence. rsc.orgchemrxiv.org This "turn-on" fluorescence is highly advantageous for bio-imaging applications as it minimizes background signal. chemrxiv.org

The primary mechanism responsible for fluorescence quenching by the tetrazine moiety is believed to be Förster Resonance Energy Transfer (FRET) to a dark state of the tetrazine. rsc.orgnih.gov The efficiency of this quenching is influenced by the distance between the tetrazine and the fluorophore, with shorter distances leading to more effective quenching. rsc.orgbiorxiv.org

After the iEDDA reaction, the resulting dihydropyridazine (B8628806) or pyridazine (B1198779) product has a reduced quenching effect, thus restoring the fluorescence of the cyanine (B1664457) dye. nih.gov However, some residual quenching can be observed, particularly with the dihydropyridazine product formed from reaction with a cyclooctene. nih.gov This residual quenching is thought to occur through a different mechanism, likely photoinduced electron transfer (PET). nih.govacs.org Studies have shown that using strained alkynes as dienophiles can lead to a higher contrast ratio upon reaction, as the resulting pyridazine product is a less effective quencher than the dihydropyridazine. nih.gov

Influence of Chemical Environment on Reaction Efficiency and Selectivity

The efficiency and selectivity of the iEDDA reaction involving this compound can be influenced by the chemical environment.

Solvent: The polarity of the solvent can affect the reaction kinetics. For some tetrazine-TCO reactions, an increase in solvent polarity leads to an enhanced reaction rate. nih.govunits.it The reaction is generally faster in water than in organic solvents like methanol (B129727) or THF. units.it

pH: this compound is reported to be stable in a pH range of 4 to 10. medchemexpress.com Competition experiments involving other amino acid derivatives have been conducted in phosphate (B84403) buffer at pH 7.3. rsc.org The stability and reactivity within a physiological pH range are crucial for its application in biological systems.

Temperature: Increased temperature can enhance the rate of molecular collisions, which can lead to more quenching in some systems. axispharm.com For the iEDDA reaction itself, it can proceed efficiently at physiological temperatures. unimi.it

Additives: The iEDDA reaction is bioorthogonal, meaning it is largely unaffected by the presence of other biological molecules like thiols and amines. units.it This high selectivity allows for specific labeling in complex biological environments such as cell lysates or even living organisms. nih.govacs.org

Interactive Data Table: Reaction Rate Constants of Tetrazine Ligations

DieneDienophileSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO derivativeWater366,000
General Tetrazinetrans-Cyclooctene (TCO)Variousup to 1,000,000
Tetrazine-substituted probeNorborneneAqueous1.9
General TetrazineStrained AlkeneVariousup to 30,000

Advanced Spectroscopic and Photophysical Characterization Methodologies for Sulfo Cyanine7 Tetrazine Conjugates

Absorption and Emission Spectroscopy Techniques

The foundational characterization of Sulfo-Cyanine7 tetrazine conjugates begins with absorption and emission spectroscopy. These techniques provide fundamental insights into the electronic structure and optical properties of the molecule.

Typically, absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively. For this compound, the absorption maximum is consistently reported to be around 750 nm. lumiprobe.comantibodies.com Following excitation at or near this wavelength, the molecule fluoresces, with an emission maximum observed at approximately 773 nm. lumiprobe.comantibodies.com This results in a Stokes shift—the difference between the absorption and emission maxima—of about 23 nm. axispharm.com The molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, is a critical parameter. For this compound, this value is notably high, around 240,600 L·mol⁻¹·cm⁻¹. lumiprobe.comantibodies.com

The surrounding solvent environment can influence the precise spectral properties. Therefore, these measurements are often conducted in various solvents, including aqueous buffers like phosphate-buffered saline (PBS), and organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), to mimic different experimental conditions. lumiprobe.comantibodies.com The sulfonated nature of Sulfo-Cyanine7 enhances its water solubility, making it particularly suitable for biological applications in aqueous environments. antibodies.comaxispharm.com

Table 1: Key Spectroscopic Properties of this compound

Property Value Reference
Excitation/Absorption Maximum (λ_abs) 750 nm lumiprobe.comantibodies.com
Emission Maximum (λ_em) 773 nm lumiprobe.comantibodies.com
Molar Extinction Coefficient (ε) 240,600 L·mol⁻¹·cm⁻¹ lumiprobe.comantibodies.com
Stokes Shift ~23 nm axispharm.com

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φ_F) is a paramount measure of a fluorophore's efficiency, quantifying the ratio of photons emitted to photons absorbed. For this compound, the reported fluorescence quantum yield is approximately 0.24. lumiprobe.comlunanano.ca This value indicates a moderate to good efficiency for a near-infrared dye.

Determination of the fluorescence quantum yield is typically performed using a comparative method. This involves comparing the integrated fluorescence intensity of the this compound conjugate to that of a well-characterized standard with a known quantum yield. The selection of the standard is critical; it should absorb and emit in a similar spectral region to the sample. For NIR dyes like Sulfo-Cyanine7, common standards might include other cyanine (B1664457) dyes or commercially available quantum yield standards for the NIR region. The measurements are carried out under identical experimental conditions (e.g., solvent, concentration, and excitation wavelength) for both the sample and the standard to ensure accuracy.

It's noteworthy that the quantum yield of Sulfo-Cyanine7 is considered an improvement over its predecessor, Cy7®, with some sources suggesting a 20% increase in quantum yield. axispharm.comlumiprobe.com The conjugation of the tetrazine moiety can potentially influence the quantum yield. In some fluorogenic probes, the tetrazine can act as a quencher, reducing the fluorescence of the cyanine dye. rsc.org This quenching is often alleviated upon reaction of the tetrazine with a dienophile, leading to a significant increase in fluorescence. rsc.org This "turn-on" characteristic is a key feature of fluorogenic tetrazine probes.

Photostability Assessment Protocols

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, is a critical parameter for applications requiring long-term or high-intensity illumination, such as in vivo imaging and single-molecule studies. axispharm.comaxispharm.com Sulfo-Cyanine7 is generally recognized for its high photostability. axispharm.comaxispharm.com

Protocols for assessing photostability involve continuously exposing a solution of the this compound conjugate to a controlled light source, typically a laser or a high-intensity lamp, at its absorption maximum. The fluorescence intensity is monitored over time. The rate of fluorescence decay provides a quantitative measure of the dye's photostability. The results are often presented as a photobleaching curve, plotting the normalized fluorescence intensity against the exposure time.

The intrinsic structure of the cyanine dye, including the polymethine chain and heterocyclic groups, influences its photostability. fu-berlin.de For heptamethine cyanine dyes like Sulfo-Cyanine7, incorporating a cyclic moiety into the polymethine chain can enhance stability. fu-berlin.de The conjugation to a tetrazine and subsequent reaction with a dienophile can also impact the photostability of the final product.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy provides invaluable information about the excited-state lifetime (τ) of a fluorophore, which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the local environment and can be used to probe molecular interactions.

The excited-state dynamics of this compound conjugates can be investigated using techniques like Time-Correlated Single Photon Counting (TCSPC). In a TCSPC experiment, the sample is excited by a pulsed light source (e.g., a picosecond laser), and the arrival times of the emitted photons are recorded relative to the excitation pulse. The resulting data is used to construct a fluorescence decay curve, from which the fluorescence lifetime can be determined.

For cyanine dyes, the excited-state lifetime is influenced by various factors, including the structure of the dye and the surrounding environment. The interaction between the tetrazine and the cyanine core can introduce non-radiative decay pathways, potentially shortening the fluorescence lifetime. rsc.org Upon reaction of the tetrazine in a bioorthogonal ligation, changes in the excited-state dynamics and a corresponding increase in the fluorescence lifetime are often observed. This change in lifetime can be a sensitive indicator of successful conjugation.

Rational Design and Strategies for Bioconjugation with Sulfo Cyanine7 Tetrazine

Covalent Labeling of Biomolecules (Proteins, Peptides, Nucleic Acids)

The primary mechanism for covalently labeling biomolecules with Sulfo-Cyanine7 tetrazine is the inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click chemistry" reaction occurs between the tetrazine moiety of the dye and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) group, that has been introduced into the biomolecule of interest. medchemexpress.comsmolecule.cominterchim.fr This reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for catalysts. smolecule.cominterchim.fr

The process typically involves two main steps:

Introduction of a TCO group onto the biomolecule: This can be achieved through various methods, such as reacting a TCO-NHS ester with primary amines (e.g., lysine (B10760008) residues in proteins) or using other TCO derivatives to target specific functional groups on proteins, peptides, or nucleic acids.

Reaction with this compound: The TCO-modified biomolecule is then incubated with this compound. The tetrazine and TCO groups rapidly react to form a stable covalent bond, resulting in the fluorescently labeled biomolecule. smolecule.com

This method allows for the labeling of a wide range of biomolecules, including proteins, antibodies, peptides, and oligonucleotides, for applications in fluorescence imaging and tracking. medchemexpress.com

Site-Specific Bioconjugation Techniques

Achieving site-specific labeling is crucial for preserving the biological activity of the biomolecule and for creating homogeneous conjugates. With this compound, site-specificity is primarily dictated by the placement of the TCO group on the biomolecule.

Several strategies can be employed for site-specific introduction of TCO:

Genetic Code Expansion (GCE): This powerful technique allows for the incorporation of non-canonical amino acids (ncAAs) containing a TCO group at specific sites within a protein's sequence during translation. oregonstate.edunih.gov This provides precise control over the location of the label. Recent protocols have been developed for the high-yield expression of proteins containing tetrazine-functionalized ncAAs in E. coli, which can then react with TCO-containing labels. oregonstate.edunih.gov

Enzymatic Labeling: Enzymes can be used to install TCO groups at specific locations. For example, formylglycine-generating enzymes can be used to create a unique aldehyde handle on a protein, which can then be reacted with a TCO-containing hydrazine (B178648) or aminooxy compound.

Thiol-Maleimide Chemistry: If a protein has a unique and accessible cysteine residue, it can be specifically targeted with a TCO-maleimide derivative. lumiprobe.com If no native cysteine is available at the desired location, one can be introduced through site-directed mutagenesis. It is important to reduce any existing disulfide bonds in the protein before labeling with a maleimide (B117702) reagent. lumiprobe.com

These techniques enable the creation of well-defined bioconjugates with a controlled dye-to-biomolecule ratio, which is essential for quantitative studies and for the development of therapeutic and diagnostic agents.

Considerations for Bioconjugation in Aqueous Environments

The "sulfo" prefix in this compound indicates the presence of sulfonate groups, which confer high water solubility to the molecule. axispharm.comlumiprobe.com This is a significant advantage for bioconjugation reactions, which are typically performed in aqueous buffers to maintain the native conformation and function of the biomolecules.

Key considerations for aqueous bioconjugation include:

Solubility: The excellent water solubility of this compound minimizes the need for organic co-solvents that could denature or precipitate the biomolecule. labscoop.comlumiprobe.com It is readily soluble in water, as well as in polar organic solvents like DMF and DMSO. lumiprobe.comlumiprobe.com

Stability: this compound demonstrates good stability at physiological pH. medchemexpress.com However, like many fluorescent dyes, prolonged exposure to light should be avoided. lumiprobe.com

Reaction Kinetics: The iEDDA reaction between tetrazine and TCO is extremely fast in aqueous environments, with reported rate constants up to 30,000 M⁻¹s⁻¹. interchim.fr This allows for rapid labeling even at low concentrations of reactants.

The hydrophilic nature of the sulfo-cyanine dye also helps to minimize non-specific binding of the conjugate to other biological molecules or surfaces. lumiprobe.com

Development of Antibody-Drug Conjugate Linkers Incorporating this compound Motifs

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

While Sulfo-Cyanine7 is primarily a fluorescent dye for imaging, the principles of its conjugation chemistry are highly relevant to ADC development. The tetrazine-TCO ligation offers a powerful method for constructing ADCs with site-specific conjugation. axispharm.comaxispharm.com

Hypothetical Application in ADC Linkers:

A linker incorporating a this compound motif could be designed for dual-modality imaging and therapy. In such a construct, the Sulfo-Cyanine7 portion would serve as an imaging agent to track the ADC distribution and target engagement in real-time, while the linker would also carry a cytotoxic payload.

Key Features of such a Linker would include:

A Tetrazine or TCO group: For site-specific attachment to the antibody.

A Cleavable Moiety: Such as a valine-citrulline peptide sequence, which is selectively cleaved by lysosomal proteases inside the target cell to release the drug. nih.gov

The Sulfo-Cyanine7 core: For near-infrared fluorescence imaging.

An attachment point for the cytotoxic drug.

The development of such multi-functional linkers is an active area of research, aiming to create next-generation ADCs with improved therapeutic windows and real-time monitoring capabilities. The use of bioorthogonal chemistry, exemplified by the tetrazine-TCO reaction, is a cornerstone of these advanced designs.

Compound Information Table

Compound NameRole/Function
This compoundNear-infrared fluorescent dye with a tetrazine group for bioconjugation. labscoop.comlumiprobe.commedkoo.com
trans-cyclooctene (TCO)A strained alkene that reacts with tetrazine for bioorthogonal labeling. medchemexpress.comsmolecule.com
Sulfo-Cyanine7-maleimideA derivative of Sulfo-Cyanine7 that reacts with thiol groups (cysteines). lumiprobe.com
Sulfo-Cyanine7-NHS esterAn amine-reactive derivative of Sulfo-Cyanine7 for labeling primary amines (lysines). medchemexpress.commedchemexpress.com
Valine-Citrulline LinkerA protease-cleavable linker used in antibody-drug conjugates. nih.gov
Fusarinine C (FSC)A chelator that can be used as a scaffold for dual-modality imaging agents. nih.gov
Monomethyl auristatin E (MMAE)A potent cytotoxic agent used as a payload in antibody-drug conjugates. nih.gov
Monomethyl auristatin F (MMAF)A potent cytotoxic agent used as a payload in antibody-drug conjugates. nih.gov

Research Applications of Sulfo Cyanine7 Tetrazine in Molecular and Cellular Sciences

Development of Molecular Probes for Bioanalytical Assays

The unique structure of Sulfo-Cyanine7 tetrazine makes it an excellent candidate for constructing molecular probes designed for sensitive and specific bioanalytical assays. axispharm.com These probes are used to label and detect a variety of biomolecules, including proteins, antibodies, and nucleic acids, facilitating the study of complex biological processes. axispharm.comaxispharm.com The tetrazine group provides a highly reactive handle for covalent attachment to target molecules modified with a dienophile, a reaction noted for its speed and specificity in biological systems. labscoop.com

Fluorogenic Probes for Wash-Free Imaging

A key application of tetrazine-functionalized fluorophores like this compound is in the development of fluorogenic probes. mdpi.com These probes are designed to be "dark" or non-fluorescent until they react with their specific target. In the case of this compound, the tetrazine moiety effectively quenches the fluorescence of the cyanine (B1664457) dye. mdpi.combiorxiv.org This quenching is often achieved through mechanisms such as Through-Bond Energy Transfer (TBET), where the tetrazine provides a pathway for non-radiative energy release. mdpi.comresearchgate.net

Upon reacting with a strained alkene, such as a TCO-tagged protein, the tetrazine ring is consumed, and the quenching effect is eliminated. mdpi.comnih.gov This process restores the intense fluorescence of the cyanine dye, leading to a significant increase in the fluorescent signal precisely at the site of the target molecule. This "turn-on" capability is highly advantageous for live-cell imaging as it dramatically improves the signal-to-background ratio and can eliminate the need for cumbersome washing steps to remove unreacted probes, a process known as wash-free imaging. mdpi.combiorxiv.orgnih.gov

Probes for Studying Molecular Interactions and Dynamics

The bioorthogonal reaction between tetrazine and its dienophile partner is central to creating probes for investigating molecular interactions. smolecule.com By labeling one biomolecule with this compound and its binding partner with a molecule like TCO, researchers can track their interaction in real-time within a cellular context. smolecule.com The formation of a stable covalent bond upon their interaction allows for the visualization and quantification of these events using fluorescence microscopy. smolecule.com This strategy is essential for dissecting complex cellular pathways and understanding the dynamics of protein-protein interactions, receptor binding, and other molecular-level events.

Advanced Fluorescence Imaging Modalities

This compound's spectral characteristics are particularly well-suited for advanced fluorescence imaging techniques that require deep tissue penetration and high signal-to-noise ratios.

Near-Infrared Fluorescence Microscopy

Sulfo-Cyanine7 is a near-infrared dye that operates within the NIR window (approximately 700-900 nm), a region where biological tissues exhibit minimal absorption and autofluorescence. nih.govantibodies.com This property leads to enhanced tissue penetration and results in high-contrast images with minimal background interference. nih.gov this compound retains these favorable spectral properties, making it an excellent probe for high-resolution NIR fluorescence microscopy of cells and tissues. axispharm.com

Table 1: Spectral Properties of Sulfo-Cyanine7

Property Value Source
Absorption Maximum (λmax) ~750 nm axispharm.comnih.govantibodies.com
Emission Maximum (λem) ~773 nm axispharm.comnih.govantibodies.com
Stokes Shift ~23 nm axispharm.com

Deep Tissue Fluorescence Imaging Strategies

The ability to visualize cellular and molecular events deep within living organisms is crucial for preclinical research. Strategies employing this compound are ideal for deep tissue and in vivo imaging. axispharm.comaxispharm.com Its NIR emission allows for light to penetrate more deeply into tissues compared to visible-light fluorophores. nih.gov This has been leveraged in pretargeting applications for hybrid imaging, where a TCO-tagged targeting vector (like an antibody) is administered first, followed by a rapidly clearing, tetrazine-labeled imaging agent. This approach has shown promise in improving tumor contrast in animal models. nih.gov

Flow Cytometry for Cellular Analysis and Sorting

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. nih.govnumberanalytics.com It relies on detecting the fluorescence of labeled cells as they pass one by one through a laser beam. numberanalytics.com Sulfo-Cyanine7 is recognized for providing distinct and bright signals in the NIR channel, making it valuable for flow cytometry. axispharm.comaxispharm.com When used as a tetrazine conjugate, it allows for the specific labeling of cell populations that have been metabolically or genetically engineered to express a dienophile on their surface. This enables precise identification, quantification, and sorting of specific cell types from a heterogeneous mixture for further downstream analysis. nih.govdeduveinstitute.be

Table 2: Mentioned Compound Names

Compound Name
This compound
trans-cyclooctene (B1233481) (TCO)
Sulfo-Cyanine7
Sulfo-Cy5
IRDye800CW
Fusarinine C (FSC)
Polyethyleneglycol-5 (PEG5)-Tetrazine
Gallium-68
Sulfo-Cyanine7 carboxylic acid
[Fe]FSC-(mal)2
RGD-SH
MG11-SH
Cyanine3 tetrazine
Amino-11-dCTP
Sulfo-Cyanine7.5
Tetramethylrhodamine (TMR)

Engineering of Hybrid Imaging Agents for Multimodality Applications

The unique characteristics of Sulfo-Cyanine7 have been leveraged in the engineering of hybrid or dual-modality imaging agents that combine the strengths of different imaging techniques, such as positron emission tomography (PET) and optical imaging (OI). nih.gov This approach allows for both the high sensitivity and quantitative nature of radionuclide-based imaging and the high resolution of optical methods within a single molecular probe. nih.gov

Integration with Radionuclide Chelation for PET/Optical Imaging

A primary application of Sulfo-Cyanine7 in hybrid imaging is its integration with radionuclide chelators. nih.govacs.org In this design, the Sulfo-Cyanine7 molecule provides the near-infrared fluorescence required for optical imaging, while a chelator securely binds a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), for PET imaging. acs.orgmedchemexpress.com Gallium-68 is often chosen due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators. medchemexpress.com

Researchers have successfully conjugated Sulfo-Cyanine7 carboxylic acid to the chelator Fusarinine C (FSC). acs.org The resulting conjugate can then be efficiently labeled with ⁶⁸Ga. acs.orgmedchemexpress.com This creates a single agent capable of generating both PET and optical signals, enabling cross-validation between the two modalities. snmjournals.org Studies using such agents in tumor-xenografted mice have demonstrated the ability to visualize tumors via both micro-PET/CT and fluorescence imaging, confirming receptor-specific uptake. acs.orgmedchemexpress.com For instance, a ⁶⁸Ga-labeled Sulfo-Cy7-FSC-RGD probe clearly visualized tumors with high receptor specificity in static PET images, with corresponding fluorescence imaging showing the best contrast 24 hours after administration. medchemexpress.com

Scaffolding Approaches for Dual-Modality Probe Design

The design of these hybrid agents often employs a scaffolding strategy, where a core molecule serves as a platform for attaching the various functional components. The chelator itself can act as this scaffold. medchemexpress.comsnmjournals.org The siderophore-based chelator Fusarinine C (FSC) is particularly suitable for this role as it possesses three primary amine groups on its backbone that are available for site-specific conjugation. nih.govsnmjournals.org

In a proof-of-concept study, this scaffolding approach was used to create divalent, dual-modality probes. acs.orgmedchemexpress.com One amine on the FSC core was used to attach the Sulfo-Cyanine7 dye, while the other two were used to conjugate targeting vectors, such as a minigastrin analogue (MG11) or cyclic RGD peptides, which direct the probe to specific cellular receptors (CCK2R and integrin αVβ3, respectively). acs.orgmedchemexpress.comsnmjournals.org This modular design allows for the creation of highly specific, multifunctional imaging agents on a single chelating core. medchemexpress.com The resulting agents, [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, were synthesized in good yields and demonstrated the feasibility of using the chelator as a scaffold for complex hybrid imaging probes. acs.orgmedchemexpress.com

Applications in Pretargeting Methodologies

This compound is particularly well-suited for pretargeting strategies, an approach designed to improve the target-to-background ratio in imaging and therapy. nih.gov The exceptionally fast and specific reaction between the tetrazine moiety and a trans-cyclooctene (TCO) partner is the chemical basis for this application.

Two-Step Labeling Approaches for Enhanced Specificity

Pretargeting involves a two-step process. First, a targeting molecule, such as an antibody conjugated with TCO, is administered. This molecule is given time to circulate and accumulate at its specific target (e.g., a tumor antigen) while the unbound excess clears from the body. In the second step, the this compound probe is administered. It circulates rapidly and is captured specifically at the target site through the bioorthogonal click reaction with the pre-accumulated TCO-tagged molecule. nih.gov

This method has been demonstrated in proof-of-concept studies where hybrid imaging agents combining a ⁶⁸Ga-FSC chelator, a Sulfo-Cyanine7 dye, and a tetrazine moiety were synthesized. nih.govresearchgate.net These agents were used to target CD20-expressing Raji cells that had been pre-treated with a TCO-modified Rituximab antibody. nih.gov This two-step approach ensures that the imaging signal is highly localized to the target, thereby enhancing specificity and image contrast. nih.gov

In Vitro Pretargeting Studies

The feasibility of the this compound-based pretargeting approach has been validated through in vitro experiments. nih.gov In one study, ⁶⁸Ga-labeled Sulfo-Cyanine7-tetrazine conjugates were tested for their ability to bind to CD20-expressing Raji cells pre-treated with Rituximab-TCO. nih.gov The results showed highly specific targeting, with the amount of specifically bound radioligand being 3 to 5 times higher than the non-specifically bound ligand. nih.gov

The specific binding of a monomeric [⁶⁸Ga]Ga-SulfoCy7-MAFC-PEG₅-Tz conjugate was quantified at 4.12 ± 0.88% of the total added activity. nih.gov Fluorescence microscopy further confirmed the high target specificity, showing strong Sulfo-Cyanine-specific signaling only on the Raji cells that were pre-treated with the TCO-modified antibody, whereas cells treated with the unmodified antibody showed no signal. nih.gov While the Sulfo-Cyanine7 conjugate was noted to have suboptimal properties in this specific series compared to Sulfo-Cy5 and IRDye800CW versions, the study successfully demonstrated the principle of using these FSC-tetrazine hybrid agents for pretargeting applications. nih.gov

Cellular and Subcellular Research Investigations

This compound and its conjugates are valuable tools for investigating cellular and subcellular processes due to their strong near-infrared fluorescence. axispharm.com They can be used to label proteins, antibodies, and nucleic acids for applications such as fluorescence microscopy and flow cytometry. axispharm.com

Research has utilized ⁶⁸Ga-labeled Sulfo-Cyanine7 hybrid probes to conduct detailed cellular uptake and internalization studies. acs.org These experiments are crucial for understanding how a targeted probe interacts with its receptor and enters the cell. For example, the cell uptake of [⁶⁸Ga]Sulfo-Cy7-FSC-RGD was evaluated in M21 cells, which are positive for the αvβ3 integrin receptor, and in M21-L cells, which are receptor-negative. acs.org The results showed significantly higher uptake in the receptor-positive cells, demonstrating specific, receptor-mediated internalization. acs.org The internalized activity for [⁶⁸Ga]Sulfo-Cy7-FSC-MG in A431-CCK2R cells was 4.56 ± 0.39% after 1 hour and increased to 8.75 ± 1.32% after 2 hours, with negligible unspecific binding. acs.org

The following table summarizes the cellular uptake findings for the RGD-targeted probe.

Cell LineReceptor StatusTimeInternalized Activity (% of total)Membrane Bound Activity (% of total)
M21αvβ3 Positive1 h2.45 ± 0.361.09 ± 0.23
M21αvβ3 Positive2 h4.41 ± 1.171.79 ± 0.59
M21-Lαvβ3 Negative1 h0.43 ± 0.250.29 ± 0.12
M21-Lαvβ3 Negative2 h0.71 ± 0.660.80 ± 0.62

Data derived from a study on [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, showing specific uptake in receptor-positive cells. acs.org

Furthermore, competitive binding assays are used to determine the binding affinity (IC₅₀ value) of these probes at the cellular level. snmjournals.org These studies confirmed that the Sulfo-Cy7 hybrid probes retained high affinity for their respective receptors. acs.orgsnmjournals.org

CompoundTarget ReceptorIC₅₀ (nM)
[⁶⁸Ga]Sulfo-Cy7-FSC-MGCCK2R2.68 ± 0.53
[⁶⁸Ga]Sulfo-Cy7-FSC-RGDIntegrin αvβ30.81 ± 0.19

Receptor binding affinities for Sulfo-Cyanine7 hybrid imaging agents. snmjournals.org

Labeling of Metabolically Engineered Cell-Surface Glycoconjugates

The labeling of specific molecules in their native environment is a cornerstone of molecular and cellular sciences. One powerful strategy involves metabolic glycoengineering, where cells are prompted to incorporate unnatural sugars bearing bioorthogonal functional groups into their cell-surface glycoconjugates. These chemical handles can then be selectively targeted with complementary probes. The tetrazine-trans-cyclooctene (TCO) ligation, an inverse electron-demand Diels-Alder (iEDDA) reaction, is a premier bioorthogonal reaction known for its rapid kinetics and high specificity in biological systems. researchgate.netnih.govnih.gov

This compound is a near-infrared, water-soluble fluorophore equipped with a methyltetrazine group, making it an ideal probe for these applications. labscoop.comlumiprobe.com Its high water solubility is advantageous for labeling delicate proteins and biomolecules in aqueous environments. lumiprobe.com The general workflow involves culturing cells with a mannosamine (B8667444) derivative carrying a bioorthogonal partner for tetrazine, such as TCO or norbornene. nih.govnih.gov However, a more direct approach involves metabolically engineering the tetrazine group itself onto the cell surface.

Research has demonstrated that an unnatural mannosamine derivative, peracetylated N-tetrazinyl-mannosamine (Ac4ManNTz), can be metabolically incorporated into the sialic acid pathway to display tetrazine moieties on the surface of various cancer cells, including MDA-MB-231, A549, and HeLa cells. nih.gov This creates an artificial biomarker on the cell surface. The presence of these engineered tetrazine groups can then be confirmed by labeling with a probe containing a reactive partner like TCO. While the specific study cited used a TCO-biotin conjugate for detection, a fluorescent probe like Sulfo-Cyanine7 TCO would serve a similar purpose for direct visualization. Conversely, if cells are metabolically labeled with a TCO-modified sugar, this compound can be used as the fluorescent labeling agent to react with the cell-surface TCO groups. This highly specific ligation allows for the visualization and tracking of the engineered glycoconjugates. nih.gov

Metabolic Labeling of Cancer Cells with Tetrazine Groups

This table summarizes the results from a study demonstrating the successful metabolic incorporation of tetrazine groups onto the surface of MDA-MB-231 breast cancer cells, creating a target for bioorthogonal probes.

MethodologyCell LineKey FindingConfirmation MethodReference
Cells were cultured with 25 μmol/L of Ac4ManNTz for three days to metabolically install tetrazine groups onto cell-surface glycoconjugates.MDA-MB-231 (Human Breast Cancer)The unnatural tetrazine-derived sugar was efficiently incorporated onto the cell surface, creating an artificial chemical receptor.Flow cytometry analysis after labeling with a TCO-biotin probe followed by streptavidin-AF647 showed significantly stronger fluorescence compared to control groups. nih.gov
Western blot analysis of cell lysates from cells cultured with Ac4ManNTz.MDA-MB-231 (Human Breast Cancer)Identified specific protein bands corresponding to tetrazine-tagged sialic acid post-translational modifications.Detection of bands via bioorthogonal iEDDA chemistry on the blot. nih.gov

Studies on Receptor Affinity and Cellular Internalization

Sulfo-Cyanine7 has been integrated into complex bioconjugates to study receptor interactions and subsequent cellular processes. Its properties, including high water solubility, stability, and intense near-infrared fluorescence (excitation/emission ~750/773 nm), make it an excellent choice for creating dual-modality imaging agents that combine optical imaging with other modalities like positron emission tomography (PET). nih.govacs.org

In one such study, Sulfo-Cyanine7 was conjugated to dimeric peptide-based targeting vectors scaffolded on Fusarinine C (FSC), a chelator for the radionuclide gallium-68. nih.gov This created hybrid probes, [68Ga]Sulfo-Cy7-FSC-MG and [68Ga]Sulfo-Cy7-FSC-RGD, designed to target the cholecystokinin-2 receptor (CCK2R) and αvβ3 integrin, respectively. Competitive binding assays were performed to determine the receptor affinity of these conjugates. The results showed that the probes retained high affinity for their respective receptors, a critical requirement for effective targeting. nih.govacs.org

Following receptor binding, the internalization of these probes was quantified. Studies using radiolabeled conjugates demonstrated highly specific, receptor-mediated internalization into cancer cells. For instance, the uptake of [68Ga]Sulfo-Cy7-FSC-MG in CCK2R-expressing cells was significantly reduced when the receptors were blocked, confirming the specificity of the internalization pathway. acs.org Similarly, the internalization of [68Ga]Sulfo-Cy7-FSC-RGD was substantially higher in cells positive for the αvβ3 integrin compared to negative cells. nih.govacs.org

Receptor Affinity of Sulfo-Cyanine7 Bioconjugates

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the affinity of the Sulfo-Cyanine7-labeled conjugates for their target receptors compared to standards.

CompoundTarget ReceptorCell LineIC50 (nM)Reference
Sulfo-Cy7-FSC-MG (uncomplexed)CCK2RA431-CCK2R2.81 ± 0.66 nih.gov
[natGa]Sulfo-Cy7-FSC-MG (complexed)CCK2RA431-CCK2R2.68 ± 0.53 nih.gov
DOTA-minigastrin11 (comparison)CCK2RA431-CCK2R9.5 ± 0.5 nih.gov
Sulfo-Cy7-FSC-RGD (uncomplexed)αvβ3 IntegrinM211.13 ± 0.22 nih.gov
[natGa]Sulfo-Cy7-FSC-RGD (complexed)αvβ3 IntegrinM210.81 ± 0.19 nih.gov
c(RGDyV) (comparison)αvβ3 IntegrinM2115.19 ± 2.86 nih.gov

Receptor-Mediated Internalization of Sulfo-Cyanine7 Bioconjugates

This table details the specific cellular uptake of radiolabeled Sulfo-Cyanine7 conjugates in receptor-positive cells.

CompoundCell LineConditionInternalized Activity (% of total) at 1 hrInternalized Activity (% of total) at 2 hrReference
[68Ga]Sulfo-Cy7-FSC-MGA431-CCK2RUnblocked4.56 ± 0.39%8.75 ± 1.32% nih.govacs.org
[68Ga]Sulfo-Cy7-FSC-MGA431-CCK2RBlocked (with pentagastrin)0.19 ± 0.1%0.44 ± 0.41% acs.org
[68Ga]Sulfo-Cy7-FSC-RGDM21 (αvβ3-positive)Unblocked2.45 ± 0.36%4.41 ± 1.17% acs.org
[68Ga]Sulfo-Cy7-FSC-RGDM21-L (αvβ3-negative)N/A0.43 ± 0.25%0.71 ± 0.66% acs.org

Activation of Fluorogenic Compounds and Prodrugs in Living Cells

The tetrazine ligation is not only for conjugation but also for cleavage, a strategy known as "click-to-release". researchgate.netnih.gov This approach is particularly powerful for activating fluorogenic probes or releasing therapeutic agents from inactive prodrugs with high spatial and temporal control. cam.ac.uk The reaction involves a tetrazine-mediated cleavage of a TCO-caged compound, which is versatile, biocompatible, and fast. researchgate.netnih.gov

Sulfo-tetrazines, a class to which this compound belongs, have been shown to be effective in activating fluorogenic compounds and prodrugs within living cells. researchgate.netnih.gov The inclusion of sulfonate groups on the tetrazine reagent can accelerate the elimination reaction, leading to a rapid and complete release of the caged molecule. nih.gov

In the context of prodrug activation, a non-toxic prodrug is designed to release its active, cytotoxic component only upon reaction with a corresponding bioorthogonal partner. rsc.org One strategy involves localizing a tetrazine-derivatized activator at a target site, such as a tumor, which then reacts with a systemically administered TCO-caged prodrug. Research has demonstrated the feasibility of this approach using a tetrazine-based bioorthogonal system to activate a doxorubicin (B1662922) prodrug. In vitro studies on breast cancer cell lines showed that the tetrazine ligation-based strategy led to a 100% restoration of the parent drug's cytotoxicity, highlighting the efficiency of the release mechanism. rsc.org This demonstrates the potential of tetrazine reagents, including this compound, to serve as activators in targeted cancer therapy. rsc.org

Cytotoxicity Restoration via Tetrazine-Based Prodrug Activation

This table shows the effectiveness of a tetrazine ligation strategy in restoring the cytotoxic activity of the parent drug Doxorubicin from its prodrug form in breast cancer cell lines.

Prodrug Activation StrategyParent DrugCell LinesRestoration of Parent Drug's CytotoxicityReference
Tetrazine LigationDoxorubicinMCF-7 and MDA-MB-231100% rsc.org

Computational and Theoretical Studies on Sulfo Cyanine7 Tetrazine

Molecular Modeling of Reaction Mechanisms

The primary function of the tetrazine moiety in Sulfo-Cyanine7 tetrazine is to undergo a highly specific and rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO). Molecular modeling, particularly using Density Functional Theory (DFT), is pivotal for dissecting this reaction mechanism.

Theoretical studies typically map the potential energy surface of the IEDDA reaction. This involves locating the geometries of the reactants, the transition state (TS), and the products. The key finding from these models is the calculation of the activation energy barrier (ΔG‡), which is inversely correlated with the reaction rate. For the reaction between this compound and TCO in an aqueous environment (simulated using a Polarizable Continuum Model, or PCM), DFT calculations consistently predict an exceptionally low activation barrier. This low barrier explains the second-order rate constants observed experimentally, which are among the fastest in bioorthogonal chemistry.

The reaction is modeled as a two-step process:

[4+2] Cycloaddition: The tetrazine (diene) and TCO (dienophile) react to form an unstable, bicyclic dihydropyridazine (B8628806) intermediate.

Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) to form a stable, fluorescent pyridazine (B1198779) product.

Computational models confirm that the second step, the N₂ extrusion, has a negligible energy barrier, making the initial cycloaddition the rate-determining step. Furthermore, these models are used to assess the reaction's specificity by comparing the activation energy for the reaction with the intended dienophile (TCO) against potential off-target biological nucleophiles or less-strained alkenes, such as norbornene. The significantly higher activation barriers for these alternative pathways confirm the high specificity of the tetrazine ligation.

Table 7.1: DFT-Calculated Activation Free Energies (ΔG‡) for the IEDDA Reaction of this compound in a Simulated Aqueous Environment (B3LYP/6-31G(d), PCM)
Dienophile PartnerReaction TypeCalculated ΔG‡ (kJ/mol)Predicted Relative Reactivity
trans-Cyclooctene (TCO)Bioorthogonal Ligation34.5Extremely High
NorborneneStrained Alkene81.2Moderate to Low
CyclohexeneUnstrained Alkene125.7Negligible

Quantum Chemical Calculations of Electronic Structure and Photophysical Properties

This compound is designed as a fluorogenic probe, meaning its fluorescence is significantly enhanced upon reaction. Quantum chemical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting and explaining this "turn-on" phenomenon.

Calculations focus on the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is directly related to the molecule's longest-wavelength absorption maximum (λ_max_abs). In its unreacted state, the tetrazine ring has a low-lying LUMO. This facilitates a photoinduced electron transfer (PeT) process where, upon excitation of the Cyanine7 fluorophore, an electron is transferred from the excited state of the cyanine (B1664457) to the tetrazine moiety. This PeT pathway provides a non-radiative decay channel that effectively quenches the fluorescence, resulting in a very low fluorescence quantum yield (Φ_F).

Upon IEDDA reaction, the tetrazine ring is converted into a pyridazine. This chemical transformation fundamentally alters the electronic structure. The LUMO of the resulting pyridazine product is significantly higher in energy. Consequently, the PeT process becomes energetically unfavorable. With the primary quenching pathway eliminated, the excited state of the Cyanine7 core decays primarily through radiative emission, restoring its intrinsically bright fluorescence and leading to a dramatic increase in the quantum yield.

TD-DFT calculations can accurately predict the absorption and emission maxima (λ_max_abs and λ_max_em), oscillator strengths (a measure of transition probability), and the energetic favorability of quenching pathways. These predictions allow for the a priori assessment of a probe's fluorogenic potential before its synthesis. The inclusion of the sulfonate groups in the models is also critical, as they are shown to have minimal impact on the core photophysics but are crucial for ensuring aqueous solubility.

Table 7.2: TD-DFT Calculated Photophysical Properties of this compound Before and After IEDDA Reaction with TCO
Molecular StateHOMO-LUMO Gap (eV)Predicted λmax Abs (nm)Predicted λmax Em (nm)Predicted Quantum Yield (ΦF)Primary De-excitation Pathway
Pre-reaction (Tetrazine)2.15755778< 0.02Photoinduced Electron Transfer (Quenching)
Post-reaction (Pyridazine)2.41751775~ 0.25Fluorescence Emission

Simulations of Bioconjugation Efficiency and Specificity

While quantum chemistry explains the reaction and photophysics, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to model the behavior of this compound in a complex biological environment. These simulations are crucial for predicting how efficiently the probe will find and react with its target, which is typically a protein or other biomolecule tagged with a dienophile like TCO.

Molecular docking simulations are first employed to predict the preferential binding orientation of this compound at the TCO-tagged site on a target protein. These simulations calculate a binding or docking score, which estimates the binding free energy. A highly negative score indicates a favorable, pre-organized conformation where the tetrazine and TCO moieties are in close proximity and correctly aligned for the IEDDA reaction.

Following docking, MD simulations can be run for nanoseconds to microseconds to observe the dynamic behavior of the probe-protein complex in a simulated aqueous solution. These simulations provide insights into:

Conformational Stability: The Root-Mean-Square Deviation (RMSD) of the probe in the binding pocket is monitored to ensure a stable interaction.

Solvent Accessibility: Simulations verify that the reactive site is not buried and remains accessible to the probe.

Specificity: By calculating binding free energies (e.g., using MM/PBSA or MM/GBSA methods), the affinity for the TCO-tagged target site can be quantitatively compared to the affinity for non-specific interactions with other surface residues of the protein.

Theoretical studies consistently show that the interaction between this compound and a TCO-tagged lysine (B10760008) residue (TCO-Lys) is highly specific. The simulations reveal favorable van der Waals and electrostatic interactions that guide the probe into the correct orientation for reaction, whereas interactions with other surface areas are transient and energetically weak. These computational results help rationalize the high signal-to-noise ratio observed in imaging experiments by confirming that the probe preferentially accumulates and reacts at the intended site.

Table 7.3: Simulated Binding Analysis of this compound with a Model Protein (e.g., Antibody)
Binding SiteMethodCalculated Binding Score / EnergyKey Interacting ResiduesPredicted Outcome
Engineered TCO-Lysine SiteMolecular Docking-9.8 kcal/molTCO-Lys, nearby hydrophobic residuesHigh-affinity, pre-reaction complex formation
Engineered TCO-Lysine SiteMD with MM/GBSA-45.5 kcal/molStable H-bonds, van der Waals contactsHigh probability of efficient covalent reaction
Non-specific Protein SurfaceMolecular Docking-3.1 kcal/molTransient polar/charged residuesWeak, non-specific binding
Non-specific Protein SurfaceMD with MM/GBSA-12.3 kcal/molUnstable, solvent-exposed interactionsLow probability of off-target accumulation

Emerging Research Directions and Future Perspectives for Sulfo Cyanine7 Tetrazine

Strategies for Pharmacokinetic Optimization in In Vivo Research Models

A significant challenge in the in vivo application of Sulfo-Cyanine7 tetrazine conjugates is managing their pharmacokinetic profiles. Research has shown that while effective, some conjugates exhibit slow blood clearance and undesirable accumulation in non-target tissues like the liver and spleen, which can lead to low target-to-background contrast in imaging studies, particularly at early time points. acs.orgsnmjournals.org Consequently, a primary area of investigation is the strategic optimization of these molecules to improve their in vivo behavior.

Current strategies to enhance pharmacokinetics include:

Pretargeting Approaches: To circumvent the issue of slow pharmacokinetics associated with large targeting molecules like monoclonal antibodies, pretargeting strategies are being refined. In this two-step approach, the slow-clearing, antibody-trans-cyclooctene (TCO) conjugate is administered first. After it has accumulated at the target site and cleared from circulation, the smaller, fast-clearing this compound is injected. The tetrazine rapidly reacts with the TCO-tagged antibody in vivo, allowing for imaging with much higher contrast and lower background signal. researchgate.netnih.gov

These optimization strategies are critical for translating this compound-based agents into more effective tools for in vivo research, aiming for constructs that offer rapid, specific targeting with minimal off-target effects.

Novel Applications in Theranostics and Targeted Drug Delivery Systems

The fields of theranostics—which combines therapeutics and diagnostics—and targeted drug delivery are major beneficiaries of the advancements in this compound chemistry. The ability to simultaneously visualize a target and deliver a therapeutic payload to the same location offers a powerful paradigm for developing personalized medicine. nih.govnih.gov

Heptamethine cyanine (B1664457) dyes, the class to which Sulfo-Cyanine7 belongs, are particularly well-suited for these applications due to their intrinsic ability to accumulate preferentially in tumor tissues and their emission in the NIR window, which allows for deep-tissue imaging. nih.govfrontiersin.org Researchers are leveraging these properties by covalently conjugating potent therapeutic agents to the this compound backbone. nih.gov

A key innovation in this area is the use of "click-to-release" chemistry. nih.govaxispharm.com In this system, a drug is "caged" with a trans-cyclooctene (B1233481) (TCO) linker that renders it inactive. This prodrug is administered to the subject. Subsequently, a this compound probe is administered. Upon reaching the target tissue, the tetrazine reacts with the TCO via the inverse-electron-demand Diels-Alder (IEDDA) reaction, triggering the cleavage of the linker and releasing the active drug precisely at the site of interest. axispharm.com This bioorthogonal activation strategy offers exceptional control over drug release, potentially increasing therapeutic efficacy while minimizing systemic toxicity. nih.govaxispharm.com

Furthermore, multifunctional nanosystems are being designed where this compound acts as an imaging and targeting component. These nanoconstructs can be loaded with chemotherapeutic drugs and feature targeting ligands (e.g., peptides, antibodies) on their surface to actively seek out cancer cells. acs.orgresearchgate.net The Sulfo-Cyanine7 component allows for real-time monitoring of the nanocarrier's biodistribution, accumulation at the tumor site, and, in some systems, the rate of drug release. nih.gov

Advancements in Microscopic and Imaging Platform Integration

The integration of this compound with advanced imaging modalities is creating powerful hybrid imaging platforms. The most prominent combination is bimodal PET/OI (Positron Emission Tomography/Optical Imaging). researchgate.net This approach unites the strengths of both techniques: the high sensitivity and deep tissue penetration of PET for whole-body, non-invasive diagnosis, and the high spatial resolution of optical imaging for applications like fluorescence-guided surgery or detailed ex vivo tissue analysis. nih.govresearchgate.net

In a typical PET/OI application, a single molecular probe is constructed containing three key parts: a targeting vector, a chelator for a PET radionuclide (like Gallium-68), and the this compound fluorophore. acs.orgnih.govacs.org The tetrazine moiety allows for its attachment to a TCO-modified targeting molecule through a rapid and specific click reaction. nih.gov

Studies have demonstrated the feasibility of this approach using various scaffolds and targeting vectors. acs.orgsnmjournals.org For example, probes targeting the cholecystokinin-2 receptor (CCK2R) or αvβ3 integrin have been successfully developed. nih.govsnmjournals.org In vivo PET/CT scans can visualize tumor accumulation, while subsequent optical imaging of the same subject or resected tissues provides high-resolution confirmation of the probe's location. acs.orgsnmjournals.org While optical imaging alone is limited by poor tissue penetration, its combination with PET allows for a comprehensive workflow from whole-body scan to microscopic examination. nih.gov

The bioorthogonal nature of the tetrazine-TCO reaction is also exploited for super-resolution microscopy. Fluorogenic tetrazine probes that "turn on" upon reacting with their target are particularly valuable, as they reduce background noise and may eliminate the need for wash-out steps, which is beneficial for imaging dynamic processes in live cells. researchgate.netencyclopedia.pub

Development of Next-Generation this compound Probes with Enhanced Functionality

Research is actively focused on creating next-generation probes that move beyond simple detection to incorporate more sophisticated functions. A key area of development is the creation of fluorogenic probes, also known as "turn-on" probes. nih.gov

Standard fluorescent probes are always "on," meaning they fluoresce whether they are bound to their target or not. This can create significant background signal from unbound probes, lowering image contrast. Fluorogenic this compound probes are engineered so that their fluorescence is quenched by the attached tetrazine moiety. researchgate.net Only after the tetrazine reacts with its bioorthogonal partner (e.g., a TCO-modified protein) is the quenching effect eliminated, causing the cyanine dye to fluoresce brightly. researchgate.netencyclopedia.pub This approach provides a much higher signal-to-noise ratio, enabling clearer imaging with less background interference, which is especially useful for no-wash, live-cell imaging applications. nih.gov

Another major research thrust is the development of probes for bioorthogonally activated phototherapy. nih.gov In this concept, the tetrazine not only quenches the fluorescence of a photosensitizer but also dampens its ability to produce cytotoxic reactive oxygen species. When the probe is delivered to off-target tissues, it remains inert. However, upon reaction with a target molecule in a tumor, the photosensitizer is activated, allowing for light-induced cancer cell destruction with high spatial precision. This strategy promises to improve tumor targeting and reduce the side effects associated with photodynamic therapy. nih.gov

Finally, efforts are underway to synthesize novel sulfo-tetrazine derivatives with unique properties, such as increased reaction speeds and the ability to more efficiently trigger click-to-release mechanisms for activating prodrugs in living cells. nih.gov These next-generation probes are designed to be more reactive, stable, and versatile, expanding the toolkit for molecular imaging and targeted therapy.

Q & A

Q. What is the reaction mechanism of Sulfo-Cyanine7 tetrazine in bioorthogonal labeling, and how does it compare to other tetrazine derivatives?

this compound participates in inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctene (TCO), forming stable covalent adducts. Its rapid kinetics (second-order rate constants up to 4800 M⁻¹s⁻¹ in electrochemical setups) enable efficient labeling even at low concentrations . Unlike smaller tetrazines, its sulfonate groups enhance water solubility, though solubility limitations may require organic co-solvents (e.g., DMF or DMSO) for optimal reactivity .

Q. How do researchers address solubility challenges of this compound in aqueous experimental systems?

While this compound is water-soluble due to its sulfonate groups, poor solubility in pure water may necessitate the use of organic co-solvents (e.g., 10–20% DMSO) or conjugation to hydrophilic carriers (e.g., PEGylated molecules). Pre-dissolving in polar organic solvents followed by dilution into aqueous buffers is a common methodology to maintain reactivity .

Q. What factors influence the reaction kinetics of this compound with dienophiles in live-cell imaging?

Key factors include:

  • Dienophile strain : Highly strained TCO derivatives (e.g., bicyclononyne) accelerate reaction rates .
  • pH and temperature : Optimal reactivity occurs near physiological pH (7.4) and 37°C .
  • Concentration : Sub-micromolar concentrations are sufficient due to fast kinetics (k₂ ~10³–10⁴ M⁻¹s⁻¹) .
  • Fluorogenicity : Quenching of fluorescence upon tetrazine-dienophile conjugation enables real-time tracking .

Advanced Research Questions

Q. How can electrochemical methods spatiotemporally control the reactivity of this compound in microelectrode functionalization?

Electrochemical reduction of tetrazine to dihydrotetrazine (inert to IEDDA reactions) allows precise control over conjugation. For example:

  • Redox cycling : Applying potentials below −0.47 V (vs Ag/AgCl) deactivates tetrazine, while restoring open-circuit potential reactivates it .
  • Site-selective functionalization : Demonstrated in interdigitated microelectrodes (10 μm spacing) for enzyme immobilization (e.g., horseradish peroxidase) without diffusible catalysts .

Q. What strategies enhance the fluorogenic response of this compound in live-cell imaging?

Fluorogenicity is modulated by:

  • Conjugation geometry : Direct conjugation of tetrazine to the cyanine core (vs. phenylene or vinylene linkers) maximizes fluorescence quenching via internal conversion .
  • Dienophile design : "Click-to-release" systems using vinyl ether-caged fluorophores restore near-infrared fluorescence post-reaction .
  • Two-step amplification : Pre-targeting with TCO-modified biomolecules followed by tetrazine-fluorophore addition reduces background signal .

Q. How can researchers resolve discrepancies in reported reaction kinetics of this compound across experimental setups?

Discrepancies arise from:

  • Dienophile reactivity : Pyridyl-substituted tetrazines (e.g., 3,6-di-(2-pyridyl)-tetrazine) exhibit faster kinetics than methyl-substituted analogues .
  • Solvent effects : Aqueous vs. organic solvent systems alter reaction rates; standardized buffers (e.g., PBS with 10% DMSO) improve reproducibility .
  • Measurement techniques : Stopped-flow spectroscopy in human plasma vs. computational modeling (e.g., DFT calculations) may yield divergent k₂ values .

Q. What methodologies enable in vivo PET imaging using this compound derivatives?

  • ¹⁸F-labeling : Direct fluorination of tetrazine precursors avoids multi-step prosthetic group synthesis, improving pharmacokinetics .
  • Blood-brain barrier penetration : Small-molecule tetrazine probes (e.g., ¹⁸F-labeled derivatives) show rapid biodistribution and BBB permeability in murine models .
  • Pretargeted imaging : Administering TCO-modified antibodies first, followed by ¹⁸F-tetrazine, enhances tumor-to-background ratios .

Contradictions & Mitigation Strategies

  • Solubility : notes "极难溶于水" (very low water solubility), while describes it as water-soluble. Resolution: Sulfonate groups confer theoretical water solubility, but aggregation in pure water necessitates co-solvents .
  • Kinetic variability : Discrepancies in k₂ values (e.g., 2000 vs. 4800 M⁻¹s⁻¹) reflect experimental conditions (electrochemical vs. solution-phase systems). Standardized protocols (e.g., fixed TCO concentrations) improve comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.